2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide
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Overview
Description
2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules, and a cyclobutylmethylthio substituent, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide typically involves the following steps:
Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For example, cyclobutanecarboxaldehyde, ethyl acetoacetate, and urea can be used as starting materials.
Thioether Formation: The tetrahydropyrimidine intermediate can then be reacted with cyclobutylmethylthiol in the presence of a suitable base, such as sodium hydride, to form the thioether linkage.
Hydrobromide Salt Formation: Finally, the free base can be converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the Biginelli reaction and automated systems for purification and salt formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups in the tetrahydropyrimidine ring, using reducing agents like sodium borohydride.
Substitution: The hydrobromide salt can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium chloride, sodium acetate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrahydropyrimidine derivatives.
Substitution: Various substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be investigated for its potential as a pharmacophore in drug design. The tetrahydropyrimidine core is found in many bioactive molecules, and modifications to this structure can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit activity against various biological targets, making it a candidate for drug development
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyclobutylmethylthio group could enhance binding affinity or selectivity for certain molecular targets, while the tetrahydropyrimidine core could facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((Cyclopropylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide
- 2-((Cyclopentylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide
- 2-((Cyclohexylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide
Uniqueness
Compared to similar compounds, 2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide may offer unique properties due to the specific size and strain of the cyclobutyl ring. This can influence its chemical reactivity and biological activity, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further study and development.
Properties
IUPAC Name |
2-(cyclobutylmethylsulfanyl)-1,4,5,6-tetrahydropyrimidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S.BrH/c1-3-8(4-1)7-12-9-10-5-2-6-11-9;/h8H,1-7H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCNFCZOCUSBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CSC2=NCCCN2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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